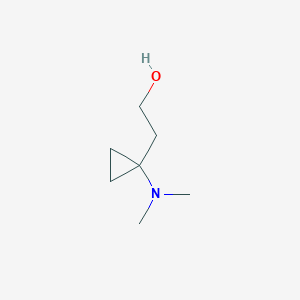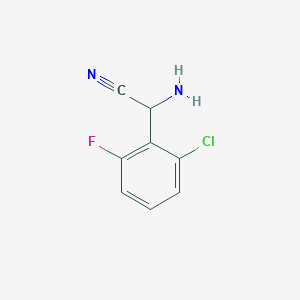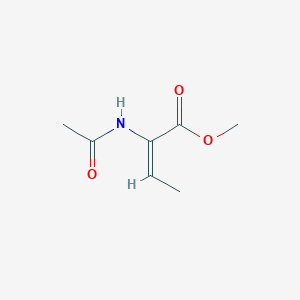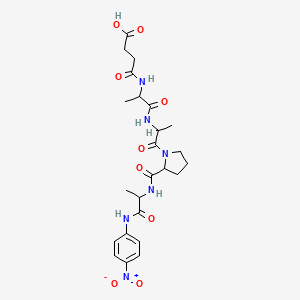
Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. This particular compound is characterized by the presence of fluorine atoms at the 5 and 8 positions, a piperazine ring at the 4 position, and an ethyl ester group at the 3 position of the quinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The fluorine atoms and the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an antibacterial and antiviral agent due to its quinoline core.
Medicine: Investigated for its anticancer properties, with research focusing on its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: The compound can inhibit these bacterial enzymes, leading to the disruption of DNA replication and transcription.
Enzyme Inhibition: In cancer cells, it may inhibit enzymes involved in cell cycle regulation, leading to apoptosis or cell cycle arrest.
Receptor Binding: The piperazine ring can interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate can be compared with other quinoline derivatives:
Ciprofloxacin: A well-known fluoroquinolone antibiotic with similar antibacterial properties but different substitution patterns.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness
The unique combination of fluorine atoms, a piperazine ring, and an ethyl ester group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Similar Compounds
- Norfloxacin
- Ofloxacin
- Gatifloxacin
These compounds share the quinoline core but differ in their substitution patterns and specific biological activities.
Propiedades
Fórmula molecular |
C16H17F2N3O2 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
ethyl 5,8-difluoro-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H17F2N3O2/c1-2-23-16(22)10-9-20-14-12(18)4-3-11(17)13(14)15(10)21-7-5-19-6-8-21/h3-4,9,19H,2,5-8H2,1H3 |
Clave InChI |
FARAMOTYWFZTQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)



![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)









